molecular formula C12H18BrFO2Si B8183409 (2-((5-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane

(2-((5-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane

Cat. No.: B8183409
M. Wt: 321.26 g/mol
InChI Key: SCNRCDWASSBSTH-UHFFFAOYSA-N
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Description

(2-((5-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane is a chemical compound with the molecular formula C14H22BrFO2Si. It is characterized by the presence of a bromine atom, a fluorine atom, and a trimethylsilane group attached to a phenoxy and methoxyethyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium borohydride (NaBH4) and aluminum chloride (AlCl3) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-((5-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted phenoxy derivatives.

Scientific Research Applications

(2-((5-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-((5-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane involves its interaction with specific molecular targets and pathways. The trimethylsilane group can enhance the compound’s stability and reactivity, while the bromine and fluorine atoms can influence its electronic properties. These features make the compound suitable for various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-((5-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane is unique due to its combination of a trimethylsilane group with bromine and fluorine substitutions, which provides distinct reactivity and stability. This uniqueness makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-[(5-bromo-2-fluorophenoxy)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrFO2Si/c1-17(2,3)7-6-15-9-16-12-8-10(13)4-5-11(12)14/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNRCDWASSBSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCOC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrFO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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